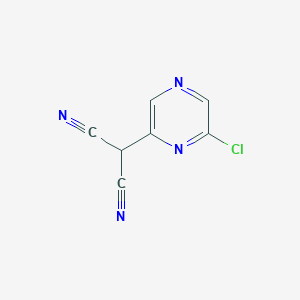

Propanedinitrile, (6-chloropyrazinyl)-

Description

Overview of Malononitrile (B47326) (Propanedinitrile) and its Synthetic Utility

Malononitrile, with the systematic IUPAC name propanedinitrile, is an organic compound with the formula CH₂(CN)₂. wikipedia.org It is a colorless, crystalline solid that serves as a remarkably versatile and widely used building block in organic synthesis. wikipedia.orgchemcess.com Its utility stems from the high acidity of its methylene (B1212753) (CH₂) protons, which are positioned between two strongly electron-withdrawing nitrile (-CN) groups. This feature allows for easy deprotonation with even weak bases to form a stable carbanion, a potent nucleophile. scispace.com

The synthetic applications of malononitrile are extensive. It is a classic substrate in the Knoevenagel condensation, where it reacts with aldehydes and ketones to form substituted alkenes known as alkylidenemalononitriles. scispace.com These products are themselves valuable intermediates. researchgate.net Furthermore, malononitrile is a key reactant in the Gewald reaction, a multicomponent process that combines an aldehyde or ketone, elemental sulfur, and malononitrile to efficiently produce 2-aminothiophenes, a common scaffold in medicinal chemistry. wikipedia.org Its ability to act as a precursor for a vast number of compounds, including pharmaceuticals, dyes, and organic semiconductors, underscores its importance. researchgate.netresearchgate.net For instance, it is used in the industrial synthesis of Vitamin B1 (thiamine), the diuretic triamterene, and the tear gas agent CS gas (o-chlorobenzylidene malononitrile). wikipedia.orgchemcess.com

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Propanedinitrile | wikipedia.org |

| Chemical Formula | CH₂(CN)₂ | wikipedia.org |

| Molar Mass | 66.063 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless or white solid | wikipedia.org |

| Melting Point | 32 °C (89 °F) | wikipedia.org |

| Boiling Point | 220.1 °C (428.1 °F) | wikipedia.org |

| Solubility in water | 13% (20 °C) | wikipedia.org |

Significance of Halogenated Pyrazine (B50134) Scaffolds as Versatile Synthetic Intermediates

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are important pharmacophores found in numerous natural and synthetic biologically active molecules. researchgate.netscispace.com The pyrazine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. The introduction of halogen atoms, such as chlorine, onto the pyrazine ring further enhances this electron deficiency and provides a reactive handle for chemical modification. nih.gov

Halogenated pyrazines are exceptionally versatile intermediates in organic synthesis. The halogen atom, typically chlorine or bromine, can be readily displaced by a wide range of nucleophiles in a process known as nucleophilic aromatic substitution (SₙAr). researchgate.net This reactivity allows for the straightforward introduction of various functional groups, including amines, alcohols, thiols, and carbon nucleophiles. nih.govresearchgate.net This synthetic flexibility has made halogenated pyrazines a sought-after scaffold for the construction of compounds with diverse applications, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netsemanticscholar.org Research has demonstrated their use in creating novel chalcones with antimicrobial properties and in the design of inhibitors for specific protein targets. nih.govnih.gov

Design Rationale for Propanedinitrile, (6-chloropyrazinyl)- as a Multifunctional Building Block

The design of Propanedinitrile, (6-chloropyrazinyl)- is a deliberate fusion of the two aforementioned building blocks to create a single molecule with multiple, distinct reactive centers. This design strategy aims to generate a highly versatile intermediate for constructing complex molecular architectures.

The rationale is built on several key features:

Nucleophilic Substitution Site: The chlorine atom on the pyrazine ring is activated towards nucleophilic aromatic substitution. This allows for the selective introduction of a wide variety of substituents at this position. researchgate.net

Nucleophilic Carbon Center: The methylene bridge of the malononitrile moiety is highly acidic and can be easily deprotonated to generate a nucleophilic carbanion. This site can then be used to form new carbon-carbon bonds, for example, through alkylation or condensation reactions. scispace.com

Electrophilic Nitrile Groups: The two cyano groups can participate in various transformations. They can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in cycloaddition reactions to form new heterocyclic rings.

Electron-Deficient Core: The combination of the inherently electron-deficient pyrazine ring and the two powerful electron-withdrawing cyano groups makes the entire molecule highly electron-deficient. ahnu.edu.cn This property is crucial for applications in materials science, particularly for creating n-type organic semiconductors. ahnu.edu.cnresearchgate.net

The synthesis of the related compound, 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile, has been achieved through the direct aromatic nucleophilic substitution of 2,3-dichloropyrazine (B116531) with the malononitrile anion, highlighting the feasibility of this molecular construction. nih.gov This combination of reactive sites within a single, electronically tuned molecule makes Propanedinitrile, (6-chloropyrazinyl)- an attractive and powerful tool for synthetic chemists.

| Structural Feature | Synthetic Potential | Relevant Chemical Principle |

|---|---|---|

| 6-Chloro Substituent | Displacement by various nucleophiles (amines, alkoxides, etc.) | Nucleophilic Aromatic Substitution (SₙAr) researchgate.net |

| Malononitrile Methylene Group | Deprotonation to form a carbanion for C-C bond formation | Acidity of α-protons to electron-withdrawing groups scispace.com |

| Cyano (Nitrile) Groups | Hydrolysis, reduction, cycloadditions to form new functional groups/rings | Reactivity of the nitrile functional group |

| Entire π-System | Electron acceptor in charge-transfer complexes; n-type semiconductor behavior | Molecular design of electron-deficient materials ahnu.edu.cnresearchgate.net |

Scope and Objectives of Academic Research on the Compound within Organic Synthesis and Materials Science

Academic research focused on Propanedinitrile, (6-chloropyrazinyl)- and related structures is driven by its potential as a versatile synthetic platform. The primary objectives span both traditional organic synthesis and advanced materials science.

In Organic Synthesis: The principal goal is to utilize the compound as an intermediate for the synthesis of novel and complex heterocyclic systems. Researchers would aim to perform sequential or one-pot reactions targeting its different reactive sites. For example, the chlorine atom could first be substituted, followed by a reaction at the malononitrile moiety to rapidly build molecular complexity. The resulting polyfunctionalized pyrazine derivatives could be screened for potential biological activities, drawing inspiration from the known pharmaceutical importance of the pyrazine scaffold. researchgate.netsemanticscholar.org

In Materials Science: The research objective shifts towards exploiting the compound's unique electronic properties. The synergistic combination of the pyrazine and dicyanomethylene groups results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a key characteristic for n-type (electron-transporting) materials. ahnu.edu.cn Research in this area would focus on:

Incorporating this building block into conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic thermoelectrics. researchgate.netrsc.org

Synthesizing novel dyes and pigments, as the extended conjugation and strong acceptor character can lead to interesting photophysical properties.

Developing new charge-transfer salts, where this electron-acceptor molecule is paired with an electron-donor to create materials with high electrical conductivity. chemcess.com

The overarching goal is to leverage the simple yet highly functional nature of Propanedinitrile, (6-chloropyrazinyl)- to access high-performance materials and complex molecules through efficient and modular synthetic strategies. ahnu.edu.cnresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyrazin-2-yl)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-7-4-11-3-6(12-7)5(1-9)2-10/h3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFDJDBIKRFFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530699 | |

| Record name | (6-Chloropyrazin-2-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89876-64-2 | |

| Record name | (6-Chloropyrazin-2-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for the Elaboration of Propanedinitrile, 6 Chloropyrazinyl

Direct Functionalization Approaches of Malononitrile (B47326) with Pyrazine (B50134) Moieties

This approach focuses on creating the crucial carbon-carbon bond between the pyrazine ring and the malononitrile group in a single, direct step. This is typically achieved through modern coupling reactions or classical nucleophilic substitution chemistry.

Transition metal catalysis offers a powerful toolkit for forming carbon-carbon bonds, and these methods have been widely applied to heteroaromatic systems like pyrazines. researchgate.netmdpi.com The core idea is to couple a halogenated pyrazine (an electrophile) with a malononitrile-derived nucleophile or to engage two different electrophiles in a cross-electrophile coupling.

Cross-Electrophile Coupling: This modern technique involves the coupling of two different electrophiles, such as an aryl chloride and an alkyl halide, driven by a reducing agent and a nickel or cobalt catalyst. acs.orgnih.gov In the context of synthesizing (6-chloropyrazinyl)propanedinitrile, this could involve the coupling of a dichloropyrazine with a halogenated propanedinitrile. While the cross-electrophile coupling of aryl chlorides with alkyl chlorides has been challenging, recent advancements have provided general approaches. nih.govnih.gov For instance, nickel-catalyzed methods have been developed for the coupling of 2-chloropyridines with alkyl bromides, which could potentially be adapted for 2-chloropyrazines. wisc.edu Similarly, cobalt-catalyzed cross-coupling has been successfully used to react in situ generated arylzinc reagents with 2-chloropyrazine (B57796). nih.gov A significant challenge in coupling reactions involving pyrazines is the potential for the nitrogen-rich heterocycle to act as a strong ligand, inhibiting the metal catalyst. acs.org Overcoming this requires carefully designed catalytic systems. acs.org A highly efficient palladium-carbene complex system has been reported for the cross-coupling of various aryl chlorides and bromides with the malononitrile anion, presenting a direct route to the target structure. rsc.org

Suzuki-Miyaura Type Reactions: The Suzuki-Miyaura reaction is a cornerstone of cross-coupling chemistry, typically involving the palladium-catalyzed reaction of an organoboron species with an organohalide. wikipedia.orglibretexts.org This reaction is widely used to create C-C bonds to produce biaryl compounds and substituted heterocycles. libretexts.orgnih.gov The synthesis of (6-chloropyrazinyl)propanedinitrile via this method would likely involve reacting a dihalopyrazine with a malononitrile-derived boronic acid or ester. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Numerous palladium(II) complexes, including novel ONO pincer-type catalysts, have demonstrated superior activity in the Suzuki-Miyaura coupling of 2-chloropyrazine with various arylboronic acids, even with low catalyst loading under open-flask conditions. researchgate.net The functional group tolerance and mild conditions of the Suzuki reaction make it an attractive option. researchgate.net

Table 1: Comparison of Transition Metal-Catalyzed Coupling Strategies

| Coupling Reaction | Typical Catalyst | Pyrazine Substrate | Malononitrile Substrate | Key Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Cross-Electrophile Coupling | Nickel or Cobalt complexes | Dichloropyrazine or Chloropyrazine | Halogenated propanedinitrile | Avoids pre-formation of organometallic reagents. acs.org | Catalyst inhibition by pyrazine nitrogen acs.org; selectivity between two electrophiles. nih.gov |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(II) pincer) nih.govresearchgate.net | Dichloropyrazine or Chloropyrazine | Malononitrile-boronic acid/ester | Mild, functional group tolerant conditions; high yields. researchgate.net | Availability and stability of the organoboron reagent. libretexts.org |

| Palladium-Carbene Coupling | Palladium-NHC complexes rsc.org | Aryl Chlorides (e.g., Chloropyrazine) | Malononitrile anion | Highly efficient for direct C-C bond formation with malononitrile. rsc.org | Requires strong base (NaH) to generate the nucleophile. rsc.org |

A more classical approach involves the direct displacement of a halide on the pyrazine ring by a nucleophile. In this case, the carbanion of malononitrile, generated by a suitable base, can act as a C-nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com Electron-deficient aromatic rings, such as pyrazine, are activated towards this type of reaction, particularly when substituted with electron-withdrawing groups. The chlorine atom on the 6-chloropyrazine ring can be substituted by various nucleophiles. rsc.org

The reaction mechanism involves the attack of the malononitrile anion on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the loss of the chloride leaving group to restore aromaticity. researchgate.net The success of this reaction depends on the activation of the pyrazine ring and the strength of the nucleophile. The reaction of pentafluoropyridine (B1199360) with the malononitrile anion proceeds efficiently to give the 4-substituted product, demonstrating the feasibility of using malononitrile as a nucleophile in SNAr reactions on activated heteroaromatics. researchgate.net

Synthesis of the 6-Chloropyrazinyl Precursor and Subsequent Dinitrile Introduction

This alternative strategy involves a two-stage process. First, a pyrazine ring with the desired chlorine substituent and potentially other functionalities is synthesized. In the second stage, the propanedinitrile side chain is constructed onto this pre-formed precursor.

The synthesis of functionalized chloropyrazines is a well-established field. For instance, 3,6-dichloropyrazine-2-carbonitrile (B1371311) can be prepared from 3-hydroxy-6-bromopyrazine-2-amide using phosphorus oxychloride and an inorganic chloride source to reduce bromo-impurities. google.com Similarly, 3-chloropyrazine-2-carbonitrile (B110518) is a known intermediate synthesized from pyrazine-2-carbonitrile using sulfuryl chloride. chemicalbook.com The synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles has been achieved through a one-pot reaction of alkyl isocyanides, carbonyl chlorides, and diaminomaleonitrile (B72808) (DAMN). mdpi.com These methods highlight the various routes available to construct chloropyrazine cores that may already contain nitrile functionalities, which could serve as precursors for the target molecule. mdpi.comnih.gov The regioselective functionalization of chloropyrazines using organometallic reagents like TMPMgCl·LiCl also provides a pathway to highly substituted pyrazines. nih.govacs.org

Once a suitable chloropyrazine precursor, such as a (6-chloropyrazinyl)carboxaldehyde or a related ketone, is obtained, the propanedinitrile moiety can be introduced. The most common method for this transformation is the Knoevenagel condensation. researchgate.net This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, like malononitrile, with an aldehyde or ketone. researchgate.net The reaction typically proceeds to form an intermediate which then dehydrates to yield a substituted alkylidenemalononitrile. A subsequent reduction step would be required to form the saturated propanedinitrile side chain. One-pot reductive alkylations of malononitrile with various aromatic aldehydes have been developed, which consist of a Knoevenagel condensation followed by an in-situ reduction with a reagent like sodium borohydride. organic-chemistry.org This provides an efficient route to monosubstituted malononitriles. organic-chemistry.org

Another potential pathway involves the reaction of dichlorodiazadienes with malononitrile, which proceeds via the addition of the malononitrile anion followed by elimination of HCl, ultimately leading to highly functionalized pyridazine (B1198779) derivatives. researchgate.net While this applies to pyridazines, analogous reactivity could be explored for pyrazine systems.

Development of Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing "green" and sustainable synthetic methods in organic chemistry. tandfonline.com These principles can be applied to the synthesis of (6-chloropyrazinyl)propanedinitrile and related pyrazine derivatives. tandfonline.comresearchgate.net Key aspects of green chemistry include the use of environmentally benign solvents, atom economy, energy efficiency, and the use of catalysts over stoichiometric reagents. tandfonline.com

For pyrazine synthesis, several greener approaches have been reported. These include one-pot syntheses that reduce the number of steps and purification procedures, thereby minimizing waste. tandfonline.com For example, a simple, cost-effective, and environmentally benign one-pot method for preparing pyrazine derivatives involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, avoiding expensive or toxic catalysts. researchgate.nettandfonline.com Other methods utilize manganese pincer complexes to catalyze the acceptorless dehydrogenative coupling of amino alcohols to form pyrazines, producing only water and hydrogen gas as byproducts. nih.gov

In the context of functionalization, biocatalytic approaches are gaining interest. nih.gov For instance, a continuous-flow system using an immobilized lipase (B570770) (Lipozyme® TL IM) has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a greener solvent at mild temperatures. researchgate.netrsc.org Such biocatalytic or chemo-enzymatic strategies could be explored for steps in the synthesis of the target compound, potentially offering higher efficiency and a better environmental profile compared to traditional chemical methods. researchgate.net

Solvent-Free and Aqueous-Medium Reactions for Enhanced Environmental Footprint

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. To mitigate this, researchers have explored solvent-free and aqueous-based approaches for the Knoevenagel condensation.

Solvent-Free Conditions:

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for a solvent altogether. These reactions can be facilitated by grinding the reactants together, a technique known as mechanochemistry, or by using microwave irradiation. rsc.orglookchem.com For the synthesis of Propanedinitrile, (6-chloropyrazinyl)-, a solvent-free approach would involve the direct mixing of solid 6-chloropyrazine-2-carbaldehyde (B1280605) and malononitrile, potentially with a catalytic amount of a benign base. rsc.org The reaction can proceed at room temperature through grinding or be accelerated by microwave heating, which often leads to shorter reaction times and high yields. mdpi.comtue.nl

Aqueous-Medium Reactions:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactants often have low solubility in water, the Knoevenagel condensation can be successfully performed in aqueous media, sometimes even without the need for a catalyst. rsc.orgsemanticscholar.org The reaction of heteroaromatic aldehydes, such as pyridinecarbaldehydes, with malononitrile has been shown to proceed efficiently in a water-ethanol mixture at room temperature without a catalyst. bas.bg This is particularly relevant as the pyrazine ring in 6-chloropyrazine-2-carbaldehyde, similar to a pyridine (B92270) ring, can potentially self-catalyze the reaction. bas.bg The use of a water-ethanol mixture can enhance the solubility of the reactants while maintaining a green profile. bas.bg

The table below summarizes plausible conditions for the synthesis of Propanedinitrile, (6-chloropyrazinyl)- under solvent-free and aqueous conditions, based on analogous reactions reported in the literature.

Table 1: Plausible Green Synthesis Conditions for Propanedinitrile, (6-chloropyrazinyl)-

| Method | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference Analogy |

|---|---|---|---|---|---|---|---|---|

| Grinding | 6-chloropyrazine-2-carbaldehyde | malononitrile | None or benign base | None | Room Temperature | 5-15 min | High | rsc.org |

| Microwave | 6-chloropyrazine-2-carbaldehyde | malononitrile | None or benign base | None | 50-100 °C | 1-5 min | High | mdpi.comtue.nl |

Catalysis in Green Chemistry Contexts (e.g., Micelle-Supported Reactions, Organocatalysis)

The use of catalysts is a fundamental principle of green chemistry as they can increase reaction efficiency and reduce energy consumption. In the synthesis of Propanedinitrile, (6-chloropyrazinyl)-, various green catalytic systems can be employed.

Micelle-Supported Reactions:

Reactions in aqueous media can be facilitated by the use of surfactants, which form micelles. These micelles act as nano-reactors, encapsulating the organic reactants and thereby increasing their effective concentration and reactivity in the aqueous phase. For the Knoevenagel condensation, performing the reaction in an aqueous micellar solution can enhance the reaction rate and allow for easy separation of the product, which often precipitates out of the aqueous phase.

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze reactions without the need for metals, which can be toxic and expensive. For the Knoevenagel condensation, weak organic bases like piperidine (B6355638) or amino acids have been traditionally used. organicreactions.org More recently, the focus has shifted to more benign and recyclable organocatalysts. The pyridine ring itself can act as an organocatalyst in the condensation with malononitrile, a principle that can be extended to the pyrazine ring in 6-chloropyrazine-2-carbaldehyde. bas.bg This auto-catalysis is a highly attractive feature from a green chemistry perspective.

The table below outlines potential catalytic systems for the green synthesis of Propanedinitrile, (6-chloropyrazinyl)-, drawing from established methods for similar transformations.

Table 2: Potential Green Catalytic Systems for the Synthesis of Propanedinitrile, (6-chloropyrazinyl)-

| Catalysis Type | Catalyst Example | Solvent | Key Advantages | Reference Analogy |

|---|---|---|---|---|

| Micellar Catalysis | Surfactant (e.g., SDS, Triton X-100) | Water | Enhanced reaction rates in water, easy product separation. | General Micellar Catalysis Principles |

| Organocatalysis | Self-catalysis by pyrazine ring | Water/Ethanol | No external catalyst needed, high atom economy. | bas.bg |

Exploration of Chemical Transformations and Reactivity Profiles

Reactions Involving the Propanedinitrile (Malononitrile) Moiety

The malononitrile (B47326) group is characterized by its two electron-withdrawing nitrile functionalities, which render the protons of the central methylene (B1212753) group (the α-carbon) significantly acidic. Deprotonation with a suitable base generates a resonance-stabilized carbanion, a potent nucleophile that is central to the reactivity of this moiety.

Nucleophilic Alkylation and Acylation Reactions at the Methylene Carbon

The carbanion generated from (6-chloropyrazin-2-yl)malononitrile can readily participate in nucleophilic substitution reactions with various electrophiles.

Alkylation: In the presence of a base, the methylene carbon can be alkylated by reacting with alkyl halides. This reaction proceeds via an SN2 mechanism, forming a new carbon-carbon bond and appending an alkyl chain to the malononitrile core. A related transformation is the Vicarious Nucleophilic Substitution (VNS), where carbanions react with electron-deficient aromatic rings, like nitropyridines, to achieve C-H alkylation. nih.govresearchgate.net This highlights the strong nucleophilic character of stabilized carbanions derived from compounds structurally similar to malononitrile.

Acylation: Similarly, the nucleophilic carbanion can attack acylating agents such as acyl chlorides or anhydrides. This results in the formation of a keto-dinitrile derivative, introducing a carbonyl group at the central carbon.

These reactions provide a straightforward pathway to introduce diverse substituents at the methylene position, significantly expanding the molecular complexity and synthetic utility of the parent compound.

Oxidative Transformations and Functional Group Interconversions of the Dinitrile

The dinitrile moiety can undergo oxidative processes that lead to valuable functional group interconversions. One notable transformation is the oxidative degradation of malononitrile derivatives into esters. organic-chemistry.org This reaction treats the malononitrile derivative with a peracid, such as magnesium monoperoxyphthalate (MMPP), in an alcohol solvent like methanol (B129727). organic-chemistry.org The process is believed to proceed through the formation of a cyanohydrin intermediate, which then decomposes to an acyl cyanide that is subsequently converted to the corresponding ester by the alcohol solvent. organic-chemistry.org This method effectively transforms the dinitrile-substituted carbon into a carboxylate functional group, offering a pathway to carboxylic acid derivatives while avoiding harsh hydrolytic conditions. organic-chemistry.org

Table 1: Oxidative Conversion of Malononitrile Derivatives

| Reactant Class | Oxidizing Agent | Solvent | Product Class | Ref |

|---|

Knoevenagel Condensation and Michael Addition Reactions for Carbon-Carbon Bond Formation

The activated methylene group is a cornerstone for two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or a ketone, typically catalyzed by a weak base such as piperidine (B6355638) or an amino acid. wikipedia.org The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated dinitrile product, often referred to as an alkylidenemalononitrile. wikipedia.orgresearchgate.netresearchgate.net This transformation is a highly reliable method for creating new carbon-carbon double bonds. researchgate.net

Michael Addition: The carbanion derived from (6-chloropyrazin-2-yl)malononitrile can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate 1,4-addition. nih.gov This reaction is a powerful tool for constructing complex acyclic and cyclic systems. rsc.orgmdpi.com The reaction with acceptors like chalcones or α,β-unsaturated ketones leads to the formation of a new carbon-carbon single bond, yielding a more complex functionalized product. rsc.orgsemanticscholar.org The nitrile groups in the resulting adduct can then be converted into other valuable functionalities. mdpi.com

Table 2: C-C Bond Formation Reactions with the Malononitrile Moiety

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst Example | Product Type | Ref |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Malononitrile Moiety | Aldehyde or Ketone | Piperidine | Alkylidenemalononitrile | wikipedia.org |

Derivatization of Nitrile Groups to Amides, Esters, or Other Functionalities

The two nitrile groups on the malononitrile moiety are themselves reactive and can be converted into a variety of other functional groups. Standard organic transformations can be applied to achieve these conversions:

Hydrolysis to Amides and Carboxylic Acids: Under controlled acidic or basic conditions, nitriles can be partially hydrolyzed to form amides. Upon more vigorous or prolonged hydrolysis, the reaction can proceed further to yield the corresponding carboxylic acids. This allows for the stepwise conversion of the dinitrile into diamide (B1670390) or diacid derivatives.

Conversion to Esters: As previously discussed, an oxidative workup using a peracid in an alcohol solvent can directly convert the malononitrile derivative to an ester. organic-chemistry.org This provides an alternative route to carboxylic acid derivatives.

Reactivity of the Chloropyrazinyl Substructure

The pyrazine (B50134) ring is an electron-deficient heterocycle, and this deficiency is further amplified by the strong electron-withdrawing effect of the malononitrile substituent. This electronic nature makes the chloropyrazine ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution of the Chloro Group by Various Nucleophiles (e.g., amines, alcohols, thiols)

The primary mode of reactivity for the 6-chloropyrazinyl group is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the chlorine atom, a good leaving group, is displaced by a nucleophile. The electron-deficient pyrazine ring is able to stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the reaction. youtube.comyoutube.com This reaction is particularly favorable at positions ortho or para to the ring nitrogen atoms due to their ability to stabilize the anionic intermediate through resonance. youtube.com

A wide range of nucleophiles can be employed in this substitution:

Amines: Reaction with primary or secondary amines readily displaces the chloro group to form N-substituted aminopyrazines. This is a common and efficient method for generating libraries of pyrazine derivatives. nih.govnih.gov Studies have shown that these reactions can be performed rapidly and in high yields using green solvents like PEG-400. nih.gov

Alcohols: Alkoxides, generated from alcohols with a strong base, can serve as potent nucleophiles to displace the chloride and form pyrazinyl ethers.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to yield pyrazinyl thioethers.

The regioselectivity of these substitutions can be influenced by other substituents on the pyrazine ring. Electron-withdrawing groups tend to direct incoming nucleophiles to the 5-position on a 3,5-dichloropyrazine system, whereas electron-donating groups direct to the 3-position. acs.org

Table 3: Nucleophilic Aromatic Substitution on the Chloropyrazine Ring

| Nucleophile Type | Reagent Example | Solvent Example | Product | Ref |

|---|---|---|---|---|

| Amine | Aniline | PEG-400 | N-Aryl-aminopyrazine | nih.gov |

| Amine | Various Amines | Not Specified | Substituted Aminopyrazine | nih.gov |

| Alcohol (Alkoxide) | Sodium Methoxide | Not Specified | Methoxypyrazine | youtube.com |

Introduction of Diverse Substituents via Directed Arylation or Amidation Strategies

While specific literature detailing the direct arylation or amidation of (6-chloropyrazinyl)propanedinitrile is not extensively available, the general reactivity of the pyrazine ring system allows for such transformations. The chlorine atom on the pyrazine ring acts as a leaving group, enabling nucleophilic aromatic substitution reactions.

Amidation strategies for related pyrazine compounds often involve the reaction of a chloropyrazine with an amine under conditions that facilitate the displacement of the chloride. This approach allows for the introduction of a wide array of amino substituents, thereby modifying the electronic and steric properties of the pyrazine core.

Directed arylation , a powerful tool in modern organic synthesis, has been applied to pyrazine derivatives. These reactions, typically catalyzed by transition metals like palladium, enable the formation of carbon-carbon bonds between the pyrazine ring and various aryl groups. While specific examples utilizing (6-chloropyrazinyl)propanedinitrile as the substrate are not prominently documented, the established methodologies for C-H arylation of pyrazines suggest the feasibility of such transformations. These reactions often proceed via the formation of an organometallic intermediate that subsequently couples with an aryl halide or equivalent.

Intramolecular and Intermolecular Cyclization Reactions

The dinitrile functional group in (6-chloropyrazinyl)propanedinitrile is a versatile precursor for the construction of various heterocyclic rings through cyclization reactions.

Formation of Fused Polycyclic Heterocyclic Systems (e.g., Pyrrolopyrazines, Pyrazolopyrazines, Pyranopyrazoles)

The reaction of dinitriles with various reagents can lead to the formation of fused heterocyclic systems. For instance, the Thorpe-Ziegler cyclization, an intramolecular condensation of dinitriles, can be employed to form a new carbocyclic or heterocyclic ring fused to the pyrazine core. wikipedia.org

Pyrazolopyrazines: The synthesis of pyrazolo[1,5-a]pyrazines can be achieved through the cyclocondensation of a pyrazine derivative with a suitable three-carbon synthon. While direct synthesis from (6-chloropyrazinyl)propanedinitrile is not explicitly described, related syntheses often involve the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.netmdpi.comnih.gov The (6-chloropyrazinyl)propanedinitrile could potentially be converted to a suitable precursor for such cyclizations.

Pyrrolopyrazines: The synthesis of pyrrolopyrazines can be envisioned through various synthetic routes starting from functionalized pyrazines. One potential strategy could involve the reduction of one of the nitrile groups of (6-chloropyrazinyl)propanedinitrile to an amine, followed by intramolecular cyclization or reaction with a suitable dielectrophile.

Pyranopyrazoles: The synthesis of pyranopyrazoles often involves multicomponent reactions with malononitrile or its derivatives as a key building block. These reactions typically proceed by condensing an aldehyde, malononitrile, and a 1,3-dicarbonyl compound or a pyrazolone (B3327878) derivative. Given that (6-chloropyrazinyl)propanedinitrile is a derivative of malononitrile, it could potentially be utilized in similar multicomponent reactions to generate pyranopyrazole scaffolds fused or substituted with the chloropyrazine moiety.

A representative reaction for the synthesis of pyranopyrazoles from malononitrile is shown in the table below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Piperidine | Substituted Pyranopyrazole |

This table illustrates a general multicomponent approach; the specific application with (6-chloropyrazinyl)propanedinitrile would require experimental validation.

Applications in Multicomponent Reactions for Scaffold Diversity and Complexity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. Malononitrile and its derivatives are well-established participants in a variety of MCRs, leading to a wide range of heterocyclic scaffolds. mdpi.combeilstein-journals.orgnih.govmdpi.com

The presence of the activated methylene group in (6-chloropyrazinyl)propanedinitrile makes it a prime candidate for use in such reactions. By reacting with various electrophiles and nucleophiles in a one-pot fashion, it can contribute to the rapid assembly of diverse and complex molecular architectures. For example, it could potentially participate in reactions analogous to the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, leading to novel dihydropyridine (B1217469) and dihydropyrimidinone derivatives bearing a chloropyrazine substituent. The diversity of the resulting scaffolds can be further enhanced by varying the other components in the MCR.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations can elucidate various molecular properties of propanedinitrile, (6-chloropyrazinyl)-, such as its geometry, conformational stability, and electronic characteristics.

The presence of the propanedinitrile substituent introduces rotational flexibility around the single bond connecting it to the pyrazine (B50134) ring. This rotation can lead to different spatial arrangements of the atoms, known as conformers or rotamers. A thorough conformational analysis is crucial to identify the most stable conformer(s), as these will be the most populated and thus most relevant for the molecule's chemical behavior.

Potential energy surface (PES) scans, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31+G*), can map the energy changes as a function of the dihedral angle of the rotating bond. nih.gov This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For substituted heterocyclic compounds, the relative stability of different conformers is often influenced by subtle intramolecular interactions, such as weak hydrogen bonds or steric hindrance. nih.govnih.gov

Table 1: Illustrative Conformational Analysis Data for a Substituted Pyrazine (Note: This table is illustrative and based on typical findings for substituted pyrazines, as specific data for propanedinitrile, (6-chloropyrazinyl)- is not publicly available.)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | 0 | 0.00 | 75.8 |

| B | 180 | 1.50 | 24.2 |

The data illustrates that even small energy differences can lead to a significant preference for one conformer over another at room temperature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. researchgate.net

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. Regions of high HOMO density indicate potential sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution around the molecule. researchgate.net It is generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are likely to be attractive to electrophiles, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic interaction. For chloropyrazine derivatives, the nitrogen atoms of the pyrazine ring and the cyano groups are expected to be regions of negative potential, while the hydrogen atoms and the carbon atom attached to the chlorine are likely to show positive potential. researchgate.net

Table 2: Illustrative FMO Data for a Chloropyrazine Derivative (Note: This table is illustrative and based on general principles and data for similar compounds, as specific data for propanedinitrile, (6-chloropyrazinyl)- is not publicly available.)

| Parameter | Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.50 | Moderate electron-donating ability |

| LUMO Energy | -1.20 | Good electron-accepting ability |

| HOMO-LUMO Gap | 6.30 | High kinetic stability |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. It allows for the study of transient species and transition states that are often fleeting and difficult to characterize experimentally.

By modeling a proposed reaction pathway, computational methods can locate the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the geometry of the reacting molecules at the point of maximum energy.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A higher energy barrier corresponds to a slower reaction rate. DFT calculations are commonly employed to determine these energy barriers, providing quantitative insights into the feasibility of a proposed mechanism. For reactions involving chloropyrazine derivatives, such as nucleophilic substitution, computational studies can help predict the most likely reaction pathway by comparing the energy barriers of different possible mechanisms. mdpi.com

While static DFT calculations provide information about the energetics of a reaction at 0 K in the gas phase, Molecular Dynamics (MD) simulations can offer a more dynamic picture of the reaction process and incorporate the effects of the surrounding environment, such as solvent molecules. researchgate.netresearchgate.net

MD simulations solve Newton's equations of motion for all atoms in the system over time, providing a trajectory that describes the evolution of the system. By performing MD simulations at different temperatures, it is possible to observe the dynamic behavior of the reacting molecules and the role of solvent molecules in stabilizing or destabilizing reactants, transition states, and products. This is particularly important for reactions in solution, where solvent effects can significantly influence reaction rates and outcomes. For pyrazine-based compounds, MD simulations have been used to study their interactions and stability in biological environments. researchgate.netnih.gov

In Silico Studies of Molecular Interactions

In silico methods, particularly molecular docking and molecular dynamics simulations, are invaluable for studying the non-covalent interactions between a small molecule like propanedinitrile, (6-chloropyrazinyl)- and a biological target, such as a protein or enzyme. nih.gov These interactions are fundamental to many biological processes.

Pyrazine-based compounds are known to engage in a variety of interactions, including:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrazine ring can interact with other aromatic systems.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction with a nucleophilic atom. nih.gov

Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity. mdpi.comnih.gov Following docking, molecular dynamics simulations can be used to assess the stability of the predicted binding pose and to analyze the specific interactions that hold the ligand in place over time. researchgate.netnih.gov These computational approaches are instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity.

Ligand-Protein Docking Studies for Hypothetical Biological Target Identification

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein. semanticscholar.org For Propanedinitrile, (6-chloropyrazinyl)-, docking studies would be a purely computational exercise to generate hypotheses about potential protein interactions without making any claims of biological activity.

Given the structural features of Propanedinitrile, (6-chloropyrazinyl)-, particularly the pyrazine ring, hypothetical docking studies could explore its binding affinity against various classes of proteins. For instance, pyrazine derivatives have been investigated as potential inhibitors of enzymes like PIM-1 kinase and histone deacetylases (HDACs). semanticscholar.orgjapsonline.com A computational screening could therefore be initiated against a panel of such proteins.

The process would involve:

Preparation of the Ligand: The 3D structure of Propanedinitrile, (6-chloropyrazinyl)- would be generated and optimized to its lowest energy conformation using quantum mechanics or molecular mechanics methods.

Selection and Preparation of Protein Targets: A library of protein crystal structures would be selected from a repository like the Protein Data Bank (PDB). Proteins would be chosen based on studies of structurally analogous compounds, such as pyrazine or dinitrile-containing molecules. japsonline.comnih.gov For example, PIM-1 kinase (a serine/threonine kinase) and HDAC1 (a zinc-dependent enzyme) could be selected as initial hypothetical targets. nih.govjapsonline.com The protein structures would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Molecular Docking Simulation: Using software like AutoDock Vina, a docking simulation would be performed to predict the binding pose and affinity of the ligand to the selected protein targets. japsonline.com The results are often expressed as a binding energy or docking score, with lower values typically indicating a more favorable interaction. mdpi.com

Analysis of Interactions: The resulting ligand-protein complexes would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding stability. nih.gov

Hypothetical Docking Results:

A hypothetical docking study could yield results suggesting potential interactions. For instance, the nitrogen atoms of the pyrazine ring or the nitrile groups could act as hydrogen bond acceptors with amino acid residues in a protein's active site. nih.gov The chlorinated pyrazine ring might engage in hydrophobic or halogen bonding interactions.

The table below illustrates the kind of data that would be generated from such a hypothetical study. The binding affinity values are purely illustrative.

| Hypothetical Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Hypothetical Interacting Residues |

| PIM-1 Kinase (e.g., 4C3I) | Propanedinitrile, (6-chloropyrazinyl)- | -8.5 | Glu121, Lys67 (Hydrogen Bonds) |

| HDAC1 (e.g., 4BKX) | Propanedinitrile, (6-chloropyrazinyl)- | -7.9 | His142, Asp101 (Coordination/H-Bond) |

| Leucyl-tRNA Synthetase (e.g., 2V0C) | Propanedinitrile, (6-chloropyrazinyl)- | -7.2 | Thr252, Met338 (Hydrogen Bonds) |

This table is for illustrative purposes only. The data is hypothetical and does not represent experimentally verified results.

Such computational docking studies, while not providing evidence of biological function, are valuable for prioritizing compounds for future experimental testing by generating testable hypotheses about their potential molecular targets. semanticscholar.org

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies Utilizing Quantum Chemical Descriptors

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. tandfonline.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. By using molecular descriptors, which are numerical representations of a molecule's structure, it is possible to develop mathematical equations to predict various endpoints. frontiersin.org

For Propanedinitrile, (6-chloropyrazinyl)-, a QSRR/QSPR study would involve the calculation of quantum chemical descriptors to predict properties such as solubility, stability, or reactivity. Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. acs.org

The typical workflow for a QSPR/QSRR study includes:

Dataset Assembly: A set of molecules structurally related to Propanedinitrile, (6-chloropyrazinyl)- with known experimental values for a specific property (e.g., molar refractivity, polarizability) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a range of quantum chemical descriptors would be calculated. These descriptors can be categorized as global, local, or surface-based. tandfonline.comacs.org

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is created that links the calculated descriptors to the experimental property. tandfonline.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Relevant Quantum Chemical Descriptors:

A variety of quantum chemical descriptors could be calculated for Propanedinitrile, (6-chloropyrazinyl)-. These descriptors, derived from the principles of DFT, provide insight into the electronic and structural properties of the molecule. acs.org

The following table presents a selection of quantum chemical descriptors that would be relevant in a QSRR/QSPR study of this compound. The values provided are purely for illustrative purposes.

| Descriptor Class | Quantum Chemical Descriptor | Description | Hypothetical Value |

| Global Descriptors | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | -8.2 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | -1.5 eV | |

| HOMO-LUMO Gap | An indicator of chemical stability and reactivity. | 6.7 eV | |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons. | 4.85 | |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 3.35 | |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | 3.51 | |

| Surface Descriptors | Molecular Surface Area | The total surface area of the molecule. | 180 Ų |

| Molecular Volume | The volume occupied by the molecule. | 150 ų | |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 D |

This table is for illustrative purposes only. The values are hypothetical and not based on actual calculations for the compound.

These descriptors can be used to build QSPR models to predict physicochemical properties or QSAR models to predict biological activity or toxicity. For example, the HOMO and LUMO energies are frequently used to understand charge transfer interactions, while the electrophilicity index can be related to a compound's reactivity with biological nucleophiles. tandfonline.comacs.org Such studies are foundational in computational toxicology and rational drug design. researchgate.net

Potential Academic Applications and Interdisciplinary Research Horizons

Building Block for Complex Organic Synthesis and Natural Product Analogues

The structural motifs present in propanedinitrile, (6-chloropyrazinyl)- make it an attractive starting material for the synthesis of more elaborate molecular architectures, including analogues of naturally occurring compounds.

Propanedinitrile, (6-chloropyrazinyl)- is a key precursor for the synthesis of pteridines, a class of heterocyclic compounds with significant biological activity. researchgate.netnih.govThe reaction of (6-chloropyrazin-2-yl)malononitrile with various nucleophiles can lead to the formation of fused pyrazine (B50134) systems. For instance, condensation reactions with diamines or other bifunctional nucleophiles can yield complex heterocyclic scaffolds. The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is crucial for building diverse molecular libraries for drug discovery and other applications. The synthesis of 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a potent inhibitor of cAMP-specific phosphodiesterase, exemplifies the utility of substituted chloropteridines in medicinal chemistry. nih.gov

The malononitrile (B47326) group in propanedinitrile, (6-chloropyrazinyl)- is a versatile functional group that can participate in a variety of chemical transformations. researchgate.netIt can be hydrolyzed to carboxylic acids, reduced to amines, or used in Knoevenagel condensations to form C-C double bonds. This reactivity allows for the synthesis of a wide array of polyfunctionalized pyrazines. Furthermore, the malononitrile moiety itself is a valuable synthon for the preparation of various heterocyclic systems, including pyridines, pyrimidines, and thiophenes. The reaction of malononitrile with diketones, for example, is a well-established method for the synthesis of substituted pyridines. The presence of the chloropyrazine ring adds another layer of complexity and potential for further functionalization.

Exploitation in Materials Science and Polymer Chemistry

The electronic properties and reactive sites of propanedinitrile, (6-chloropyrazinyl)- suggest its potential use in the development of novel organic materials and polymers with tailored functionalities.

The pyrazine ring is an electron-deficient system, and when combined with the electron-withdrawing nitrile groups, it can contribute to the formation of materials with interesting electronic properties. mdpi.comThe reaction of the malononitrile group can be used to extend the conjugation of the system, a key feature for materials used in optoelectronics. For example, condensation reactions with aromatic aldehydes could lead to the formation of extended π-conjugated systems with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of donor-acceptor type conjugated copolymers often utilizes electron-deficient units like pyrazine to tune the material's band gap and electrochemical properties. mdpi.com

The dinitrile functionality of propanedinitrile, (6-chloropyrazinyl)- opens avenues for its use as a monomer in polymerization reactions. Nitrile groups can undergo cyclotrimerization to form triazine rings, leading to the formation of cross-linked polymers with high thermal stability. researchgate.netAdditionally, the nitrile groups can be chemically modified post-polymerization to introduce other functionalities. The development of specialty polymers often relies on monomers with unique functional groups that can impart specific properties to the final material. teckrez.comPatents have described the functionalization of polymers with nitrile compounds to enhance their properties for specific applications, such as in the tire industry. google.com

Coordination Chemistry and Supramolecular Assembly

The nitrogen atoms of the pyrazine ring and the nitrile groups in propanedinitrile, (6-chloropyrazinyl)- can act as coordination sites for metal ions, making it a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

Design and Synthesis of Metal Complexes Utilizing Pyrazine and/or Nitrile as Ligating Sites

The pyrazine and nitrile moieties in (6-chloropyrazinyl)propanedinitrile offer multiple coordination sites for the synthesis of novel metal complexes. The two nitrogen atoms of the pyrazine ring can act as bridging ligands to connect two or more metal centers, a common motif in coordination chemistry. nih.govnih.gov Similarly, the nitrogen atoms of the nitrile groups can coordinate to metal ions, although this is less common for bridging interactions.

The coordination of pyrazine to metal centers has been shown to affect the vibrational modes of the ring, which can be used for diagnostic purposes in characterizing the resulting complexes. nih.gov Research on related N-donor co-ligands like 2-chloropyrazine (B57796) has led to the synthesis of various coordination compounds with cadmium halides, demonstrating the viability of substituted pyrazines in forming stable metal complexes. researchgate.net The electronic properties of the (6-chloropyrazinyl)propanedinitrile ligand, influenced by the electron-withdrawing chloro and dinitrile groups, would be expected to modulate the properties of any resulting metal complex, such as its redox potential and catalytic activity.

Investigation of Self-Assembled Structures and Coordination Polymers

The ability of the pyrazine group to act as a bridging ligand makes (6-chloropyrazinyl)propanedinitrile a promising candidate for constructing self-assembled structures and coordination polymers, including metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, and they have applications in gas storage, separation, and catalysis. researchgate.netdigitellinc.com

Pyrazine and its derivatives are frequently used as "pillars" or linkers in MOFs, connecting layers of metal nodes to create three-dimensional porous structures. nih.govrsc.org For example, the reaction of pyrazine with molybdenum hexacarbonyl has been shown to produce crystalline, pyrazine-pillared MOFs. nih.gov Similarly, cobalt(II) has been used to create 3D metal-organic porous frameworks where pyrazine acts as a bridging ligand between trinuclear carboxylate building units. nih.gov The length and functionality of the propanedinitrile group would influence the spacing and geometry of the resulting polymer, allowing for the potential tuning of pore size and chemical environment within the framework.

| Framework Name/Formula | Metal Center | Pyrazine-type Ligand | Structural Feature | Reference |

|---|---|---|---|---|

| fac-Mo(CO)₃(pyz)₃/₂·1/2 pyz (Mo-hex) | Molybdenum (Mo) | Pyrazine | Pillared coordination layers generating hexagonal pore channels. | nih.gov |

| [Co₃(btdc)₃(pz)(dmf)₂]·4DMF·1.5H₂O | Cobalt (Co) | Pyrazine | 3D porous framework with pyrazine bridging trinuclear Co(II) units. | nih.gov |

| Zn₂(TCPP)(DPB) | Zinc (Zn) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Two-fold catenated 3D framework constructed from paddlewheel Zn₂(COO)₄ units. | rsc.org |

Catalysis and Organocatalysis

The electronic features and multiple functional groups of (6-chloropyrazinyl)propanedinitrile suggest its potential utility in both metal-based catalysis and organocatalysis.

Role as a Precatalyst or Ligand in Transition Metal-Catalyzed Transformations

When complexed with a transition metal, (6-chloropyrazinyl)propanedinitrile could serve as a ligand that modulates the catalytic activity of the metal center. The electron-deficient nature of the chloropyrazine ring can influence the electron density at the metal, which is a critical factor in many catalytic cycles, such as cross-coupling reactions. mdpi.com Transition metal complexes containing pyrazine and related heterocyclic ligands are known to be active in various transformations. nih.govmdpi.com The chelation of the ligand to a metal can enhance its catalytic activity compared to the uncomplexed metal ion. mdpi.com The specific geometry and electronic environment provided by this ligand could be explored for reactions like oxidation, reduction, or C-C bond formation.

Evaluation as an Organocatalyst in Specific Reaction Classes

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. researchgate.net (6-Chloropyrazinyl)propanedinitrile possesses features that could be exploited in this context. The nitrogen atoms of the pyrazine ring are Lewis basic sites and could potentially activate substrates through hydrogen bonding or other non-covalent interactions.

Furthermore, malononitrile and its derivatives are widely used reagents and building blocks in organic synthesis, often participating in reactions like Knoevenagel condensations and Michael additions. researchgate.netresearchgate.net While malononitrile itself is typically a reactant, the principles of its reactivity could be applied. For instance, the acidic C-H bond of the propanedinitrile group could potentially be involved in proton transfer steps, a key feature of many organocatalytic cycles. The molecule's combination of Lewis basic sites and a potentially active methylene (B1212753) group makes it a candidate for evaluation in reactions that benefit from bifunctional catalysis.

| Compound Name |

|---|

| Propanedinitrile, (6-chloropyrazinyl)- |

| 2-chloropyrazine |

| Pyrazine |

| Molybdenum hexacarbonyl |

| 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine |

| Malononitrile |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Propanedinitrile, (6-chloropyrazinyl)-, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, microwave-assisted synthesis under solvent-free conditions (100–120°C, 6–10 minutes) can yield derivatives like [(8-methoxy-4-methyl-2-oxo-2H-coumarin-6-yl)methylidene]propanedinitrile with high efficiency . Key reagents include malononitrile for nucleophilic additions and chlorinated aryl precursors (e.g., 6-chloropyrazine derivatives). Controlled pH (7–9) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via recrystallization (ethanol/petroleum ether, 1:1) is recommended for optimal purity .

Q. How is the molecular structure of Propanedinitrile derivatives characterized?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:

- FT-IR : Absorbance at ~2220 cm⁻¹ confirms nitrile (-C≡N) groups .

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ 110–120 ppm) .

- X-ray Crystallography : Tools like ORTEP-III (with GUI) model 3D structures, resolving bond angles and torsional strains .

- SMILES/InChI : Computational tools (e.g., CC-DPS) generate standardized notations like

OC(=C(C#N)C#N)c1ccc(Br)cc1for database compatibility .

Q. What are the typical biological assays used to evaluate Propanedinitrile derivatives for therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ quantification .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How do computational methods predict the reactivity of Propanedinitrile derivatives in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO) to predict regioselectivity. For example, electron-deficient nitriles in Propanedinitrile derivatives favor [2+2] cycloadditions with alkenes. Solvent effects (PCM models) and transition-state analysis (IRC) further refine reaction pathways .

Q. What crystallographic techniques resolve the stereochemical configuration of Propanedinitrile derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines absolute configuration. Software like ORTEP-III visualizes thermal ellipsoids and anisotropic displacement parameters, critical for distinguishing E/Z isomers. Hydrogen bonding networks (e.g., C-H⋯N interactions) are mapped to validate packing motifs .

Q. How can researchers address contradictions in spectral data during characterization of novel Propanedinitrile analogs?

- Methodological Answer :

- Cross-Validation : Compare mass spectra (EI-MS) with NIST reference data (e.g., molecular ion peaks at m/z 362.41 for C₉H₃Br₂ClN₄) .

- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to confirm NMR signal assignments.

- Synchrotron Analysis : High-resolution powder XRD resolves polymorphic discrepancies in crystallinity .

Q. What strategies optimize the regioselectivity of Propanedinitrile derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines/thiols.

- Catalysis : Pd(0)/Cu(I) catalysts enable Ullmann-type couplings with aryl halides at 80–100°C .

- Steric Control : Bulky substituents (e.g., 2,6-dichlorophenyl) direct nucleophilic attack to the para position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.